1-(4-Ethylphenyl)-1-cyclopropyl ethanol
Overview
Description
1-(4-Ethylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanol moiety, with a 4-ethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-1-cyclopropyl ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-ethylphenyl)-1-cyclopropyl ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-ethylphenyl)-1-cyclopropyl ethanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(4-ethylphenyl)-1-cyclopropyl methanol.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-Ethylphenyl)-1-cyclopropyl ethanone.
Reduction: 1-(4-Ethylphenyl)-1-cyclopropyl methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Ethylphenyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, its cyclopropyl and ethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-1-cyclopropyl ethanol can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-1-cyclopropyl ethanol: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-1-cyclopropyl methanol: Reduced form with a methanol moiety.
1-(4-Ethylphenyl)-1-cyclopropyl ethanone: Oxidized form with a ketone group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
1-cyclopropyl-1-(4-ethylphenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-10-4-6-11(7-5-10)13(2,14)12-8-9-12/h4-7,12,14H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLSLWFVYHTAMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C2CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250441 | |
Record name | α-Cyclopropyl-4-ethyl-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62586-87-2 | |
Record name | α-Cyclopropyl-4-ethyl-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62586-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Cyclopropyl-4-ethyl-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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